molecular formula C9H13NO3S B3375492 3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1104473-32-6

3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3375492
CAS No.: 1104473-32-6
M. Wt: 215.27 g/mol
InChI Key: AQJBTFLUVKYQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid is a synthetic derivative of the 1,3-thiazolidine-4-carboxylic acid scaffold, a five-membered heterocycle recognized for its versatile biological activities and significance in drug discovery . This compound is designed for research applications in medicinal chemistry and pharmacology, particularly in the development of novel small-molecule therapeutics. The 1,3-thiazolidine core is a privileged structure in pharmaceutical agents, with its derivatives demonstrating a broad spectrum of biological activities . The incorporation of the cyclobutanecarbonyl moiety at the N-3 position is a strategic modification that can alter the molecule's properties and enhance its interaction with biological targets . Researchers are exploring this and related analogs for their potential antiproliferative effects against various human cancer cell lines, as similar compounds have been shown to induce apoptosis through caspase-dependent pathways . Furthermore, the thiazolidine scaffold shows promise in antimicrobial research , with studies indicating efficacy against multi-drug resistant (MDR) bacterial strains such as Pseudomonas , Acinetobacter , Staphylococcus aureus , and Escherichia coli . Additional research areas include investigating its antiviral potential against pathogens like Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV) , as well as its neuroprotective properties, where thiazolidine derivatives have been found to attenuate neuroinflammation and oxidative stress in model systems . This product is intended for research purposes only by qualified laboratory professionals. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c11-8(6-2-1-3-6)10-5-14-4-7(10)9(12)13/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJBTFLUVKYQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CSCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for yield, purity, and scalability. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are often employed to enhance the efficiency and environmental sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
CBTCA and its derivatives have shown significant antioxidant activity. For instance, thiazolidine derivatives, including CBTCA, exhibit free radical scavenging properties, making them potential candidates for developing antioxidant therapies. A study indicated that certain thiazolidine derivatives had IC50 values as low as 16.5 µM in DPPH free radical scavenging assays, suggesting their efficacy in combating oxidative stress .

Anticancer Activity
Research has demonstrated that thiazolidine derivatives can inhibit cancer cell proliferation. For example, compounds derived from CBTCA have shown antiproliferative effects against various human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific oncogenic pathways .

Biochemical Applications

Enzyme Inhibition
CBTCA has been studied for its role as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. Molecular docking studies have revealed favorable binding interactions between CBTCA derivatives and the active site of tyrosinase, indicating their potential as skin-whitening agents or treatments for hyperpigmentation disorders .

Sulfhydryl Antioxidants
The compound has been explored for its role as a sulfhydryl antioxidant. Thiazolidine-4-carboxylic acid (TCA), a related compound, has been clinically used to treat liver diseases due to its ability to enhance hepatic function and protect against oxidative damage . CBTCA may exhibit similar protective effects.

Case Studies and Research Findings

Study ReferenceApplicationKey Findings
Liver Disease TreatmentDemonstrated protective effects on liver function in clinical settings.
Anticancer ResearchShowed significant antiproliferative activity against human cancer cell lines.
Tyrosinase InhibitionIdentified as a potential lead compound for developing skin-whitening agents through enzyme inhibition.

Analytical Methods for Detection

Recent advancements include the development of gas chromatography-mass spectrometry (GC-MS) methods to quantify CBTCA in biological samples. This method allows for precise measurement of CBTCA levels in human urine, aiding in understanding its metabolic pathways and biological significance .

Mechanism of Action

The mechanism of action of 3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. For instance, it can bind to proteins and enzymes, modulating their activity. This interaction often involves the formation of stable thiazolidine rings, which can protect functional groups or enhance the stability of the conjugated molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkane-Substituted Derivatives

3-Cyclopentanecarbonyl-1,3-thiazolidine-4-carboxylic Acid (CAS: 1101928-51-1)
  • Structural Difference : The cyclopentane ring replaces cyclobutane, reducing ring strain and increasing conformational flexibility.
  • Impact : Enhanced stability compared to the cyclobutane analog, but lower reactivity in ring-opening reactions due to reduced strain .
  • Synthesis : Similar methods involving condensation of L-cysteine with cyclopentanecarbaldehyde, followed by acylation .
3-(4-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid
  • Structural Difference : Aromatic 4-chlorobenzoyl group instead of cyclobutane.

2-Substituted Thiazolidine-4-carboxylic Acids

These derivatives retain the thiazolidine core but vary at the 2-position (Table 1):

Table 1: Key 2-Substituted Derivatives

Compound Name Substituent Key Properties Biological Activity
2-Isobutyl-1,3-thiazolidine-4-CA Isobutyl High lipophilicity Flavor stabilization in beer
2-(4-Nitrophenyl)-1,3-thiazolidine-4-CA 4-Nitrophenyl Electron-withdrawing group Antimicrobial (MRSA inhibition)
2-Polyhydroxyalkyl-1,3-thiazolidine-4-CA Carbohydrate-derived Enhanced water solubility Antioxidant, prodrug for cysteine
  • Key Differences :
    • 2-Substituents influence solubility and bioavailability. For example, carbohydrate-derived substituents (e.g., glucose) improve aqueous solubility, making them suitable for food and pharmaceutical applications .
    • Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by increasing electrophilicity .

Other Acylated Thiazolidines

3-Propanoyl-1,3-thiazolidine-4-carboxylic Acid (CAS: 41663-58-5)
  • Structural Difference: Linear propanoyl group instead of cyclobutanecarbonyl.
  • Impact : Lower steric hindrance, enabling faster metabolic hydrolysis but reduced target specificity .
Pidotimod (3-(5-Oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic Acid)
  • Structural Difference : 5-Oxo-proline substituent.
  • Impact: Immunomodulatory properties due to proline’s role in peptide mimicry; used clinically for immune system enhancement .

Biological Activity

3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid (CBTCA) is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of CBTCA, summarizing relevant research findings, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

CBTCA is characterized by a cyclobutanecarbonyl group attached to a thiazolidine ring, which contributes to its distinct chemical properties. The molecular formula is C₈H₁₃NO₂S, with a molecular weight of approximately 215.27 g/mol. The presence of both the carboxylic acid and thiazolidine functionalities allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions.

Property Details
Molecular Formula C₈H₁₃NO₂S
Molecular Weight 215.27 g/mol
Functional Groups Cyclobutanecarbonyl, Thiazolidine
CAS Number 1104473-32-6

The biological activity of CBTCA is thought to arise from its interactions with various molecular targets, including enzymes and receptors. The thiazolidine ring can facilitate hydrogen bonding and electrostatic interactions, while the cyclobutanecarbonyl group may influence the compound's hydrophobicity and binding affinity. These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects.

Antioxidant Properties

Research indicates that CBTCA may exhibit antioxidant properties similar to other thiazolidine derivatives. Thiazolidine-4-carboxylic acid (TCA), a related compound, has demonstrated significant antioxidant activity by scavenging free radicals and protecting cells from oxidative stress . Such properties suggest that CBTCA could play a role in mitigating oxidative damage in biological systems.

Synthesis and Reactivity

CBTCA can be synthesized through various methods involving the reaction of thiazolidine derivatives with cyclobutanecarbonyl precursors. The reactivity profile includes potential transformations that could enhance its biological activity or modify physical properties. Future studies could focus on optimizing synthetic routes to improve yield and purity.

Interaction Studies

Preliminary interaction studies suggest that CBTCA may bind effectively to biological targets. Computational modeling and docking studies could provide insights into its binding affinity and specificity towards key enzymes or receptors involved in disease processes. Such investigations are crucial for assessing the therapeutic potential of CBTCA.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid?

  • Methodological Answer : Synthesis optimization requires careful control of cyclobutane-thiazolidine coupling. A reflux reaction in acetic acid with sodium acetate (as a catalyst) is a common approach, as demonstrated in analogous thiazolidine-carboxylic acid syntheses (e.g., 3-(4-oxo-2-thioxothiazolidyn-5-ylidenemethyl)-1H-indole-carboxylic acids) . Key parameters include reaction time (2.5–3 hours), stoichiometric ratios of reactants, and purification via recrystallization. Contamination risks arise from incomplete cyclization or side reactions, necessitating TLC or HPLC monitoring.

Q. How can spectroscopic techniques resolve structural ambiguities in thiazolidine-carboxylic acid derivatives?

  • Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and ring conformations, as seen in corrigenda for related compounds like 3-(tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid . NMR (¹H/¹³C) should target diagnostic signals: cyclobutane protons (δ 1.5–2.5 ppm), thiazolidine C-4 carboxylic acid (δ 170–175 ppm), and cyclobutanecarbonyl carbonyl (δ 200–210 ppm). Discrepancies between experimental and computational spectra may indicate tautomerism or impurities.

Advanced Research Questions

Q. What strategies are effective for chiral resolution of this compound enantiomers?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers. Structural analogs like (R)-4-aminomethyl-thiazolidine-3-carboxylic acid highlight the importance of stereospecific functional groups (e.g., cyclobutane substituents) in resolution efficiency . Polarimetric analysis post-separation is essential to confirm enantiomeric excess (>98%).

Q. How does the compound’s stability vary under oxidative or thermal stress?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) should monitor degradation via LC-MS. The cyclobutanecarbonyl group is prone to ring-opening under acidic conditions, while the thiazolidine ring may oxidize to sulfoxide/sulfone derivatives. Environmental surface interactions (e.g., adsorption on silica) can alter degradation pathways, requiring controlled humidity and inert storage .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with cysteine proteases or kinases. The thiazolidine ring’s sulfur atom may coordinate metal ions in active sites, while the cyclobutane’s strain energy could enhance binding affinity. Validate predictions with SPR or ITC binding assays .

Q. How can analytical methods detect trace impurities in synthesized batches?

  • Methodological Answer : UPLC-PDA with a C18 column (1.7 µm particles) achieves baseline separation of impurities. Derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) enhance detection of carbonyl-containing byproducts . For quantification, use external standards calibrated against reference materials (e.g., pharmacopeial-grade carboxylic acids) .

Data Contradiction & Validation

Q. How to address discrepancies in reported spectral data for thiazolidine-carboxylic acid derivatives?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., X-ray vs. NMR) and consult corrigenda for structural revisions. For example, misassigned stereochemistry in 3-(tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid was corrected via collaborative crystallographic analysis . Reproduce experiments under standardized conditions (solvent, temperature) to isolate variables.

Q. What experimental designs minimize batch-to-batch variability in biological activity assays?

  • Methodological Answer : Use orthogonal purity assays (HPLC, elemental analysis) and strict reaction stoichiometry. For SAR studies, include structural analogs (e.g., 5,5-dimethylthiazolidine derivatives) as controls to isolate cyclobutanecarbonyl-specific effects . Blind testing and statistical validation (ANOVA) reduce bias in activity measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.